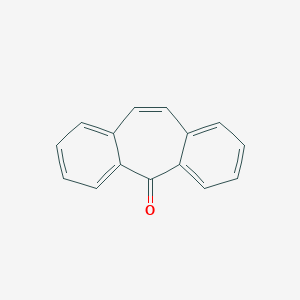

Dibenzosuberenone

Description

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVTZAIYUGUKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062274 | |

| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222-33-5 | |

| Record name | Dibenzo[a,d]cyclohepten-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2222-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzosuberenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,f]cyclohepten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOSUBERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQJHQ6T1YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Dibenzosuberenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzosuberenone, a tricyclic aromatic ketone, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable precursor for a range of pharmacologically active compounds, most notably tricyclic antidepressants, and a building block for novel organic materials. This technical guide provides an in-depth exploration of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Detailed experimental protocols for its preparation and key reactions are presented, alongside an examination of the signaling pathways of its prominent derivatives.

Physicochemical and Spectroscopic Properties

This compound, also known as 5H-dibenzo[a,d]cyclohepten-5-one, is a crystalline solid at room temperature. Its core structure consists of a seven-membered ring fused to two benzene rings, with a ketone functional group and a carbon-carbon double bond within the central ring. This extended conjugation influences its chemical and photophysical properties.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 2222-33-5 |

| Molecular Formula | C₁₅H₁₀O |

| Molecular Weight | 206.24 g/mol |

| Appearance | Light yellow powder/crystalline solid |

| Melting Point | 87-88 °C |

| Boiling Point | 210 °C at 3 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Solubility | Soluble in chloroform and ethyl acetate; Insoluble in water.[1] |

| LogP | 2.49 |

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and characterization.

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.20 (d, 2H), 7.59 (t, 2H), 7.51 (t, 2H), 7.49 (d, 2H), 7.00 (s, 2H). The downfield shift of the aromatic protons is indicative of the deshielding effect of the carbonyl group and the aromatic rings. The singlet at 7.00 ppm corresponds to the vinylic protons of the central seven-membered ring. |

| ¹³C NMR (CDCl₃) | Expected signals would include those for the carbonyl carbon (~190-200 ppm), aromatic and vinylic carbons (120-150 ppm). Specific assignments require further experimental data. |

| Infrared (IR) | A strong absorption band characteristic of the conjugated ketone C=O stretching vibration is expected around 1640-1680 cm⁻¹. Bands corresponding to C=C stretching of the aromatic rings and the central ring would appear in the 1450-1600 cm⁻¹ region. C-H stretching and bending vibrations would also be present. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 206. Fragmentation patterns would likely involve the loss of CO (m/z = 178) and subsequent rearrangements of the tricyclic system. |

Synthesis and Reactivity

This compound is most commonly synthesized from its saturated analog, dibenzosuberone, through dehydrogenation. The reactivity of this compound is primarily centered around its carbonyl group and the endocyclic double bond, making it a versatile intermediate for further chemical modifications.

Synthesis of this compound

The primary route to this compound involves the dehydrogenation of dibenzosuberone.[2][3] This can be achieved through several methods, including bromination followed by dehydrohalogenation or catalytic dehydrogenation. A microwave-assisted synthesis offers a rapid and high-yield alternative.[4]

Key Reactions of this compound

The presence of a ketone and a double bond in a strained seven-membered ring makes this compound a reactive substrate for various transformations.

-

Reactions at the Carbonyl Group: The ketone can undergo typical carbonyl reactions such as reduction to the corresponding alcohol (dibenzosuberenol), Grignard reactions, and Wittig-type olefinations.[5]

-

Reactions at the Double Bond: The double bond can participate in cycloaddition reactions, most notably the Diels-Alder reaction, serving as a dienophile.[5] It can also undergo epoxidation and aziridination.

Experimental Protocols

Microwave-Assisted Synthesis of this compound from Dibenzosuberone

This protocol is adapted from a literature procedure for the microwave-assisted dehydrogenation of dibenzosuberone.[4]

Materials:

-

Dibenzosuberone

-

Palladium on charcoal (10%)

-

Diethyl maleate

-

Ethanol

-

20% aqueous Potassium Hydroxide (KOH)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Microwave reactor vials

Procedure:

-

In a 10 mL microwave reactor vial, combine dibenzosuberone (e.g., 1 mmol), a catalytic amount of 10% palladium on charcoal, and diethyl maleate (as a hydrogen acceptor).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 200°C for 30 minutes with a power of 60 W.

-

After cooling, transfer the reaction mixture to a round-bottom flask using ethanol.

-

Add approximately 5 mL of 20% aqueous KOH and heat the mixture to reflux for 10 minutes to hydrolyze any remaining diethyl maleate.

-

Extract the aqueous solution with three portions of diethyl ether (10 mL each).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow wax.

-

The product can be further purified by column chromatography on silica gel if necessary.

Inverse Electron-Demand Diels-Alder Reaction of this compound

This protocol describes a representative inverse electron-demand Diels-Alder reaction between this compound and a substituted tetrazine, leading to the formation of a dihydropyridazine derivative.[5]

Materials:

-

This compound

-

3,6-Disubstituted-1,2,4,5-tetrazine (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)

-

Chloroform (CHCl₃)

Procedure:

-

Dissolve this compound (1 equivalent) in chloroform in a round-bottom flask.

-

Add the 3,6-disubstituted-1,2,4,5-tetrazine (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.

-

The reaction typically proceeds to completion within a few hours.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting dihydropyridazine product can be purified by column chromatography on silica gel.

Relevance in Drug Development: Signaling Pathways of Derivatives

This compound is a key intermediate in the synthesis of numerous tricyclic antidepressants and other pharmacologically active molecules.[2][3] The biological activity of these derivatives stems from their interaction with various neurotransmitter systems in the central nervous system.

Cyclobenzaprine: A Centrally Acting Muscle Relaxant

Cyclobenzaprine, a well-known muscle relaxant, is structurally related to tricyclic antidepressants and is synthesized from a this compound precursor. It primarily acts on the brainstem to reduce tonic somatic motor activity, thereby alleviating muscle spasms.[6] Its mechanism is not fully elucidated but is believed to involve the potentiation of norepinephrine and serotonin activity at the level of the brainstem.

References

- 1. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. BJOC - Synthesis of this compound-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to Dibenzosuberenone: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzosuberenone, a tricyclic aromatic ketone, serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically significant molecules, most notably tricyclic antidepressants. This technical guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, and key synthetic methodologies related to this compound. Detailed experimental protocols and a summary of its role as a precursor to bioactive compounds are presented to support research and development in medicinal chemistry and drug discovery.

Chemical Structure and Nomenclature

This compound is a polycyclic aromatic hydrocarbon derivative characterized by a central seven-membered ring fused to two benzene rings. The presence of a ketone functional group and a carbon-carbon double bond within the seven-membered ring are defining features of its structure.

IUPAC Name: 5H-dibenzo[a,d]cyclohepten-5-one[1]

Synonyms: 5-Dibenzosuberenone, Dibenzo[a,d]cyclohepten-5-one, 2,3:6,7-Dibenzotropone[2]

Chemical Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O | |

| Molecular Weight | 206.24 g/mol | |

| Appearance | Off-white to brown crystalline powder | [3] |

| Melting Point | 87-88 °C | [2][4] |

| Boiling Point | 210 °C at 3 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| CAS Number | 2222-33-5 | |

| Solubility | Insoluble in water, soluble in benzene. | [3] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Dehydrogenation of Dibenzosuberone

One established method for the synthesis of this compound is the dehydrogenation of its saturated analog, dibenzosuberone. This can be achieved through bromination followed by dehydrohalogenation.

Experimental Protocol:

-

Bromination: Dibenzo[a,d]cycloheptan-5-one is treated with N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride. The reaction is typically initiated with a radical initiator like AIBN (2,2'-azo-bis-isobutyronitrile) and refluxed.

-

Dehydrohalogenation: Following the bromination step, a tertiary amine base, such as triethylamine, is added to the reaction mixture. The mixture is then refluxed to facilitate the elimination of hydrogen bromide, yielding this compound.

-

Workup and Purification: The reaction mixture is cooled, filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Intramolecular Decarboxylative Coupling

A more recent and efficient method involves the intramolecular decarboxylative coupling of 3-(2-benzoylphenyl)acrylic acid.

Experimental Protocol:

-

Reaction Setup: In a microwave reactor vessel, combine 3-(2-benzoylphenyl)acrylic acid (0.1 mol), silver nitrate (AgNO₃, 0.02 mol), and potassium persulfate (K₂S₂O₈, 0.4 mol) in acetonitrile (250 ml).[3]

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a power of 400W, maintaining a reflux temperature.[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is then added to a saturated aqueous solution of sodium bicarbonate (500 ml) and extracted with dichloromethane (3 x 250 ml).[3]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the target product with high purity.[3]

Role in Drug Development and Signaling Pathways

This compound itself is not known to have significant biological activity or to directly modulate specific signaling pathways. Its primary importance in the pharmaceutical industry lies in its role as a key building block for the synthesis of tricyclic antidepressants (TCAs).

Derivatives of this compound, such as amitriptyline and protriptyline, exert their therapeutic effects by inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine in the synaptic cleft. This action leads to an increase in the concentration of these neurotransmitters, which is believed to be the mechanism behind their antidepressant effects. Therefore, while this compound is not the active pharmacological agent, it is a critical precursor to compounds that modulate key signaling pathways in the central nervous system.

Experimental and Synthetic Workflows

The following diagrams illustrate the general synthetic workflow from a precursor to this compound and its subsequent conversion into a tricyclic antidepressant.

Caption: Synthetic workflow for the preparation of this compound from Dibenzosuberone.

Caption: General workflow for the synthesis of a Tricyclic Antidepressant from this compound.

Conclusion

This compound is a molecule of significant interest in medicinal and organic chemistry due to its utility as a versatile synthetic intermediate. This guide has provided a detailed overview of its structure, properties, and synthetic methodologies. A thorough understanding of the chemistry of this compound is crucial for the development of new and improved therapeutic agents based on the tricyclic scaffold. The provided experimental protocols and workflows serve as a valuable resource for researchers engaged in the synthesis and application of this important compound.

References

- 1. 5H-Dibenzo[a,d]cyclohepten-5-one | C15H10O | CID 16679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2222-33-5 CAS MSDS (5-Dibenzosuberenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS#:2222-33-5 | Chemsrc [chemsrc.com]

The Architect's Molecule: A Technical Guide to the Discovery and Synthesis of Dibenzosuberenone

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolution of synthetic methodologies for dibenzosuberenone, a cornerstone tricyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth analysis of key synthetic routes, complete with experimental protocols and comparative data.

Introduction: The Significance of the this compound Core

This compound, or 5H-dibenzo[a,d]cyclohepten-5-one, is a rigid, tricyclic ketone that serves as a critical structural motif and key intermediate in the synthesis of numerous biologically active compounds.[1] Its importance escalated following the discovery of its derivatives as potent psychotropic agents, leading to the development of the first generation of tricyclic antidepressants (TCAs).[2][3] Molecules such as amitriptyline and cyclobenzaprine, which are derived from the this compound scaffold, have had a profound impact on the treatment of depression and muscle spasms, respectively.[4][5] This guide traces the synthetic journey of this pivotal molecule, from its initial constructions to more refined, modern methodologies.

Foundational Syntheses: The Advent of Intramolecular Friedel-Crafts Acylation

The first successful syntheses of the this compound framework were independently reported by Triebs and Cope in the mid-20th century.[2] Their approach centered on the intramolecular Friedel-Crafts acylation of 2-phenethylbenzoyl chloride or its parent carboxylic acid, 2-(2-phenylethyl)benzoic acid. This foundational method established a robust pathway to the saturated analog, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone), which could then be converted to this compound.[3]

The core transformation involves the cyclization of the acyl group onto the neighboring phenyl ring, facilitated by a strong acid catalyst. Polyphosphoric acid (PPA) became a common reagent for this transformation, driving the reaction to form the seven-membered central ring.[3]

Logical Workflow: Friedel-Crafts Acylation Pathway

References

Physical and chemical properties of 5H-Dibenzo[a,d]cyclohepten-5-one.

For Researchers, Scientists, and Drug Development Professionals

Abstract

5H-Dibenzo[a,d]cyclohepten-5-one, a tricyclic ketone, serves as a pivotal cornerstone in the synthesis of a multitude of pharmacologically significant molecules. Its rigid, three-dimensional structure provides a versatile scaffold for the development of therapeutic agents, most notably tricyclic antidepressants and muscle relaxants. This technical guide provides a comprehensive overview of the physical and chemical properties of 5H-Dibenzo[a,d]cyclohepten-5-one, detailed experimental protocols for its synthesis and characterization, and an exploration of the signaling pathways modulated by its prominent derivatives.

Physicochemical Properties

The intrinsic physical and chemical characteristics of 5H-Dibenzo[a,d]cyclohepten-5-one are fundamental to its handling, reactivity, and analytical identification. A summary of these properties is presented below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀O | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Off-white to brown or white to pale yellow/beige crystalline powder | [2][3] |

| Melting Point | 87-88 °C | [4] |

| Boiling Point | 210 °C at 3 mmHg | [4] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate, and benzene. | [2][3][4] |

| LogP | 3.17 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 5H-Dibenzo[a,d]cyclohepten-5-one.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ 8.204 (d), 7.585 (m), 7.51 (m), 7.49 (m), 7.003 (s) ppm | [6] |

| Infrared (IR) | KBr WAFER technique shows characteristic peaks. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. | [1][8] |

Synthesis and Experimental Protocols

The synthesis of 5H-Dibenzo[a,d]cyclohepten-5-one can be achieved through various routes. Below are detailed protocols for two common methods.

Dehydrogenation of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one

This method involves the dehydrogenation of the corresponding saturated ketone.

A mixture of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (0.42 g, 2.0 mmol), 1 g of diethyl maleate, and 30 mg of 5% palladium on barium sulfate is subjected to microwave heating at 60 W and 200°C for 30 minutes.[9] Following the reaction, the mixture is transferred to a round-bottom flask using ethanol.[9] Approximately 5 ml of 20% aqueous potassium hydroxide is added, and the solution is heated to reflux for 10 minutes.[9] The cooled solution is then extracted three times with 10 ml portions of diethyl ether.[9] The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[9]

Bromination-Dehydrobromination of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one

An alternative synthesis involves bromination followed by dehydrobromination.

A mixture of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, N-bromosuccinimide (NBS), and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) in a suitable solvent like carbon tetrachloride is stirred at an elevated temperature (e.g., 70°C).[9] After the reaction, the mixture is cooled, and the solid succinimide is filtered off. A base, such as triethylamine, is then added to the filtrate to induce dehydrobromination, yielding the desired product.[9]

Biological Significance and Signaling Pathways of Derivatives

5H-Dibenzo[a,d]cyclohepten-5-one is a crucial intermediate in the synthesis of numerous biologically active compounds, including the muscle relaxant cyclobenzaprine and various tricyclic antidepressants (TCAs).[10]

Tricyclic Antidepressants (TCAs)

Derivatives of 5H-dibenzo[a,d]cyclohepten-5-one are central to the class of TCAs. These compounds primarily act by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine at the presynaptic terminal.[6][11] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[6] Additionally, TCAs can act as antagonists at various postsynaptic receptors, including cholinergic, muscarinic, and histaminic receptors.[6]

Cyclobenzaprine

Cyclobenzaprine, a muscle relaxant structurally related to TCAs, is synthesized from 5H-dibenzo[a,d]cyclohepten-5-one.[12] Its mechanism of action is primarily within the central nervous system at the brain stem, rather than directly on skeletal muscle.[13] It is believed to reduce tonic somatic motor activity by influencing both gamma (γ) and alpha (α) motor systems, possibly through the modulation of noradrenergic and serotonergic pathways.[8][13] Evidence suggests that cyclobenzaprine's muscle relaxant effect may result from the activation of locus coeruleus neurons, leading to an increased release of norepinephrine in the ventral horn of the spinal cord, which in turn inhibits alpha motoneurons.[8]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Tricyclic antidepressant treatment evokes regional changes in neurotrophic factors over time within the intact and degenerating nigrostriatal system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. WO2020044102A1 - Bromine free preparation of 5h-dibenzo [a,d] cyclohepten-5-one - Google Patents [patents.google.com]

- 5. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. US20080139848A1 - Process for preparation of 5h-dibenzo[a,d] cycloheptene derivatives - Google Patents [patents.google.com]

- 10. psychscenehub.com [psychscenehub.com]

- 11. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. What is the mechanism of Cyclobenzaprine hydrochloride? [synapse.patsnap.com]

Synthesis of Dibenzosuberenone from Dibenzosuberone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzosuberenone is a key intermediate in the synthesis of numerous pharmaceutical compounds, most notably tricyclic antidepressants. Its production from the more readily available dibenzosuberone is a critical transformation in medicinal chemistry. This technical guide provides an in-depth overview of the primary synthetic routes for the conversion of dibenzosuberone to this compound, focusing on catalytic dehydrogenation and bromination-dehydrohalogenation methodologies. Detailed experimental protocols, quantitative data comparison, and visual representations of the reaction pathways are presented to aid researchers in the efficient and effective synthesis of this important scaffold.

Introduction

This compound, with its tricyclic structure featuring a central seven-membered ring, serves as a crucial building block in the development of various therapeutic agents. The introduction of a double bond into the ethylene bridge of dibenzosuberone to form this compound is a key synthetic step that significantly influences the biological activity of the final compounds. This guide explores the two predominant methods for this conversion, providing detailed procedural information and comparative data to assist in methodological selection and optimization.

Synthetic Methodologies

The synthesis of this compound from dibenzosuberone is primarily achieved through two distinct chemical pathways:

-

Catalytic Dehydrogenation: A direct method involving the removal of hydrogen from the ethylene bridge of dibenzosuberone, typically facilitated by a metal catalyst and often enhanced by microwave irradiation.

-

Bromination-Dehydrohalogenation: A two-step process that first introduces a bromine atom at the benzylic position, followed by its elimination under basic conditions to form the desired double bond.

Catalytic Dehydrogenation

Catalytic dehydrogenation offers a more direct route to this compound. This method often employs a palladium on charcoal (Pd/C) catalyst and can be performed under thermal conditions or, more efficiently, with microwave assistance. The use of a hydrogen acceptor, such as diethyl maleate or dibutyl maleate, can facilitate the reaction.

-

Reaction Setup: In a 10 mL sealed glass tube suitable for microwave chemistry, combine dibenzosuberone (1 equivalent), diethyl maleate (as a hydrogen acceptor), and 10 mol% palladium on charcoal.

-

Microwave Irradiation: Place the sealed tube in a focused mono-mode microwave oven. Irradiate the mixture for 30 minutes, maintaining a constant temperature as specified by the instrument's power level settings. Note: Initial experiments with this reaction have been reported to sometimes lead to violent reactions and vessel rupture; appropriate safety precautions and pressure monitoring are essential.[1]

-

Work-up: After cooling, the reaction mixture is typically purified by column chromatography on silica gel to isolate the this compound.

-

Reaction Setup: In a suitable reaction vessel, combine dibenzosuberone (1 equivalent), dibutyl maleate (1 equivalent), and a catalytic amount of palladium on charcoal.

-

Heating: Heat the reaction mixture to 220°C and maintain this temperature for 6 hours.[1]

-

Work-up: After cooling to room temperature, the product can be isolated and purified using standard techniques such as column chromatography.

Bromination-Dehydrohalogenation

This two-step approach provides an alternative to direct dehydrogenation and can be particularly useful when the substrate is sensitive to high temperatures or when catalytic dehydrogenation proves ineffective, as is the case for some substituted dibenzosuberones.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dibenzosuberone (1 equivalent) in tetrachloromethane.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.5 equivalents) and a catalytic amount of 2,2'-azo-bis-isobutyronitrile (AIBN, 5 mol%).

-

Reaction Conditions: Heat the mixture to 70°C and stir for 22 hours.

-

Work-up: After cooling to room temperature, filter the suspension to remove succinimide. The filtrate, containing the crude bromo-dibenzosuberone, can be used directly in the next step.

-

Reaction Setup: To the filtrate from the previous step, slowly add triethylamine at room temperature until the solution is basic (test with wet pH indicator paper).

-

Reaction Conditions: Stir the mixture at room temperature for 60 minutes, adding more triethylamine as needed to maintain a basic pH.

-

Work-up: The reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound. This method may also produce some 10,11-dibromo-dibenzosuberone as a byproduct.[1]

An older variation of this method utilizes molecular bromine under irradiation, which has been reported to yield 70-90% of the product.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods discussed.

| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Microwave-Assisted Dehydrogenation | Dibenzosuberone, Diethyl Maleate, Pd/C | None | Microwave | 30 min | High | [1][2] |

| Thermal Dehydrogenation | Dibenzosuberone, Dibutyl Maleate, Pd/C | None | 220°C | 6 hours | 72% | [1] |

| Bromination-Dehydrohalogenation | 1. NBS, AIBN 2. Triethylamine | Tetrachloromethane | 1. 70°C 2. RT | 23 hours | 25% | [1] |

| Bromination-Dehydrohalogenation | Molecular Bromine, Irradiation | Not specified | Not specified | - | 70-90% | [3] |

Visualization of Reaction Pathways

The following diagrams illustrate the chemical transformations described in this guide.

References

Spectroscopic Profile of Dibenzosuberenone: A Technical Guide

Introduction: 5H-dibenzo[a,d]cyclohepten-5-one, commonly known as Dibenzosuberenone, is a tricyclic organic compound with the chemical formula C₁₅H₁₀O. Its rigid, fused-ring structure serves as a key scaffold in medicinal chemistry, notably as a precursor in the synthesis of various pharmaceuticals, particularly tricyclic antidepressants. A thorough understanding of its spectroscopic properties is fundamental for researchers, scientists, and drug development professionals for structural confirmation, purity assessment, and quality control. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and workflow visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ) ppm |

| Aromatic (H1, H2, H3, H4, H6, H7, H8, H9) | 8.20 |

| Aromatic (H1, H2, H3, H4, H6, H7, H8, H9) | 7.71 - 7.35 |

| Olefinic (H10, H11) | 6.99 |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (Carbonyl) | ~190-195 |

| Aromatic/Olefinic | ~125-140 |

| Note: Experimentally verified public data for the complete assignment of ¹³C NMR shifts is limited. The values presented are estimates based on typical chemical shifts for similar functional groups. |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic/Olefinic) | 3100 - 3000 | Medium |

| C=O Stretch (α,β-unsaturated ketone) | ~1650 | Strong |

| C=C Stretch (Aromatic/Olefinic) | 1600 - 1450 | Medium-Strong |

| C-H Bend (Aromatic) | 900 - 675 | Strong |

| Sample Preparation: KBr Pellet or Nujol Mull |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 206 | 78.1 | [M]⁺ (Molecular Ion) |

| 207 | 12.9 | [M+1]⁺ |

| 178 | 100.0 | [M-CO]⁺ |

| 177 | 12.6 | [M-CO-H]⁺ |

| 176 | 19.8 | [M-CO-H₂]⁺ |

| 152 | 10.8 | [C₁₂H₈]⁺ (Biphenylene) |

| 151 | 9.6 | [C₁₂H₇]⁺ |

| 89 | 13.2 | [C₇H₅]⁺ |

| 76 | 18.0 | [C₆H₄]⁺ (Benzyne) |

| Ionization Method: Electron Ionization (EI) at 75 eV |

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the standard experimental protocols for obtaining the NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a Bruker Avance, operating at a frequency of 400 MHz or higher for protons.

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the peaks are then referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The sample pellet is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

-

-

Data Analysis: The resulting spectrum (plot of transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer. For solid samples with sufficient volatility, a direct insertion probe can be used.

-

Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, and its mass provides the molecular weight of the compound. Other peaks represent fragment ions, which provide structural information.

Visualized Workflows

The following diagrams illustrate the generalized workflows for the acquisition of spectroscopic data.

Dibenzosuberenone CAS number and molecular formula.

An In-Depth Technical Guide to Dibenzosuberenone

This technical guide provides a comprehensive overview of this compound (5H-dibenzo[a,d]cyclohepten-5-one), a key tricyclic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the physicochemical properties, experimental protocols for its synthesis and derivatization, and its significance as a core scaffold in medicinal chemistry.

Core Compound Identification

This compound is a tricyclic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably tricyclic antidepressants.[1] Its rigid, three-dimensional structure has made it a valuable scaffold for developing compounds targeting a range of biological systems.[1][2]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 2222-33-5 | [3][4][5] |

| Molecular Formula | C₁₅H₁₀O | [3][6] |

| Molecular Weight | 206.24 g/mol | [3][5] |

| Synonyms | 5H-Dibenzo[a,d]cyclohepten-5-one, Dibenzotropone | [3][5] |

| Appearance | Off-white crystals or powder | [6] |

| Melting Point | 87-88 °C | [6] |

| Boiling Point | 210 °C @ 3 mmHg | [6] |

| Density | 1.188 g/cm³ | [6] |

| Flash Point | 160.2 °C | [6] |

| Purity | 97% to ≥99% | [3][4][6] |

| EC Number | 218-737-3 | |

| Beilstein Registry No. | 743171 | [4] |

Experimental Protocols and Methodologies

This compound can be synthesized from its saturated precursor, Dibenzosuberone, and can be further modified to create a diverse range of derivatives. The following protocols are based on published synthetic methods.

Protocol 1: Synthesis of this compound via Catalytic Dehydrogenation

This method describes the conversion of Dibenzosuberone to this compound using microwave-assisted catalytic dehydrogenation.[7][8]

Methodology:

-

Reactant Mixture: Combine Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one) with a suitable catalyst and a hydrogen acceptor (e.g., diethyl maleate).[8]

-

Microwave Irradiation: Place the reaction mixture in a sealed glass tube suitable for microwave synthesis.[7][9]

-

Reaction Conditions: Irradiate the mixture in a focused mono-mode microwave oven. Typical conditions can achieve high yields in as little as 30 minutes.[7]

-

Work-up and Purification: After cooling, the reaction mixture is subjected to standard purification techniques, such as column chromatography on silica gel, to isolate the pure this compound product.[9]

Protocol 2: Epoxidation of this compound

The double bond within the seven-membered ring of this compound can undergo asymmetric epoxidation.[1]

Methodology:

-

Reactant Mixture: Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF).[1]

-

Reagent Addition: Add meta-chloroperbenzoic acid (m-CPBA) to the solution.

-

Reaction: Allow the reaction to proceed, leading to the formation of the corresponding epoxide.[1]

-

Purification: Isolate the product using standard laboratory purification procedures.

Protocol 3: Synthesis of Dibenzosuberone Derivatives via Grignard Reaction

The carbonyl group of Dibenzosuberone (a precursor to this compound) is amenable to nucleophilic attack by Grignard reagents to produce tertiary alcohols, which are versatile intermediates.[10]

Methodology:

-

Grignard Reagent Preparation: Prepare the desired Grignard reagent (e.g., from an alkyl or aryl halide and magnesium).

-

Reaction Setup: In a separate flask, dissolve a dibromo-dibenzosuberone derivative in anhydrous THF and cool the solution to 0 °C.[10]

-

Addition: Add the prepared Grignard reagent dropwise to the cooled dibenzosuberone solution.[10]

-

Stirring: Allow the mixture to stir at room temperature overnight.[10]

-

Quenching and Extraction: Quench the reaction by pouring it into a saturated sodium chloride solution. Extract the product with a suitable organic solvent like dichloromethane.[10]

-

Drying and Purification: Dry the organic extracts over anhydrous sodium sulfate, evaporate the solvent, and purify the resulting product by column chromatography.[10]

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its tricyclic scaffold is the foundation for numerous biologically active molecules.[1] Derivatives have been synthesized and investigated for a wide array of therapeutic applications.

Key Therapeutic Areas for this compound Derivatives:

-

Antidepressants: The this compound skeleton is central to the structure of many tricyclic antidepressants (TCAs) like Amitriptyline and Protriptyline.[1][11] These compounds primarily act by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine.

-

Antihistamines: Certain derivatives, like Cyproheptadine, exhibit potent antihistamine properties.[1]

-

Anticonvulsants and Receptor Antagonists: The scaffold has been explored for developing N-methyl-D-aspartate (NMDA) receptor antagonists and purinoceptor antagonists.[1]

-

Other Activities: Research has extended into its use for developing agents with anti-inflammatory, anti-tumor, and cytokine-inhibiting properties.[1][2]

The development pathway from the core chemical to a functional drug involves modifying the scaffold to optimize its interaction with specific biological targets.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:2222-33-5 | Chemsrc [chemsrc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5-Dibenzosuberenone CAS 2222-33-5 5h-Dibenzo[a, D]Cyclohepten-5-One, CasNo.2222-33-5 Xi'an SENYI New Material Technology Co., Ltd(expird) China (Mainland) [senyi.lookchem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of a Therapeutic Mainstay: A Technical Guide to the Natural Occurrence and Analogues of Dibenzosuberenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural occurrence, synthetic analogues, and associated methodologies of dibenzosuberenone. While this compound itself is a synthetic scaffold, its core tricyclic structure, the dibenzocycloheptene ring system, is found in nature. This guide provides a comprehensive overview of the known natural analogue, its prominent synthetic counterparts with significant therapeutic applications, and detailed experimental protocols.

Natural Occurrence of the Dibenzocycloheptene Skeleton

To date, this compound (5H-dibenzo[a,d]cyclohepten-5-one) has not been isolated from a natural source. However, the dibenzocycloheptene core structure is present in at least one known natural product.

A Rare Dibenzocycloheptene Derivative from Dendrolobium lanceolatum

Researchers have isolated a rare dibenzocycloheptene derivative from the roots of Dendrolobium lanceolatum, a shrub found in Northeast Thailand. This discovery marks the first and only reported instance of this tricyclic system in a natural product. The structure of this compound was confirmed through spectral evidence and X-ray analysis.

Table 1: Biological Activity of the Natural Dibenzocycloheptene Derivative from Dendrolobium lanceolatum

| Activity | Cell Line/Organism | IC50 / MIC (µg/mL) |

| Antimalarial | Plasmodium falciparum | - |

| Antimycobacterial | Mycobacterium tuberculosis | 25 |

| Cytotoxic | KB | - |

| BC | - | |

| NCI-H187 | - |

Note: Specific IC50 values for some activities were not provided in the initial report.

Experimental Protocol: Isolation of the Dibenzocycloheptene Derivative from Dendrolobium lanceolatum

The following is a generalized protocol based on the published literature for the isolation of the natural dibenzocycloheptene derivative.

Workflow for Isolation

Caption: Isolation workflow for the natural dibenzocycloheptene.

Methodology:

-

Extraction: The air-dried and powdered roots of Dendrolobium lanceolatum are sequentially macerated with hexane, dichloromethane, and methanol at room temperature.

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure to yield crude extracts.

-

Fractionation: The dichloromethane extract, which typically shows the most promising bioactivity, is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, starting from hexane and gradually increasing the proportion of ethyl acetate.

-

Purification: Fractions containing the compound of interest are further purified using preparative thin-layer chromatography (TLC) with a suitable solvent system.

-

Crystallization: The purified compound is crystallized from an appropriate solvent to obtain a pure crystalline solid.

-

Structural Elucidation: The structure of the isolated compound is determined using mass spectrometry (MS), one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.

Biosynthesis of the Dibenzocycloheptene Ring System: A Plausible Pathway

While the specific biosynthetic pathway for the dibenzocycloheptene derivative from Dendrolobium lanceolatum has not been elucidated, it is likely derived from the well-established stilbene biosynthetic pathway. Stilbenes are synthesized from a molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. A plausible pathway could involve the cyclization of a stilbenoid precursor.

Proposed Biosynthetic Pathway

Caption: A proposed biosynthetic pathway for the natural dibenzocycloheptene.

Synthetic Analogues of this compound

The this compound core is a crucial pharmacophore in a number of synthetic drugs, most notably the tricyclic antidepressants (TCAs) and certain muscle relaxants.

This compound: The Synthetic Precursor

This compound serves as a key intermediate in the synthesis of several important pharmaceutical compounds.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the dehydrogenation of dibenzosuberone.

Synthetic Scheme for this compound

Caption: Synthesis of this compound from Dibenzosuberone.

Methodology:

-

Reaction Setup: Dibenzosuberone is dissolved in a suitable solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: A dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C), is added to the solution.

-

Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Workup: After completion, the reaction mixture is cooled, and the solid byproducts or catalyst are removed by filtration.

-

Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Table 2: Quantitative Data for this compound Synthesis

| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |

| Dibenzosuberone | DDQ | Toluene | 4-6 | ~85 |

| Dibenzosuberone | Pd/C | Xylene | 8-12 | ~80 |

Amitriptyline: A Tricyclic Antidepressant

Amitriptyline is a widely prescribed tricyclic antidepressant that features the dibenzocycloheptene skeleton.

Experimental Protocol: Synthesis of Amitriptyline

The synthesis of amitriptyline typically starts from dibenzosuberone.

Synthetic Scheme for Amitriptyline

Caption: Synthesis of Amitriptyline from Dibenzosuberone.

Methodology:

-

Grignard Reaction: Dibenzosuberone is reacted with a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Hydrolysis: The reaction mixture is then carefully quenched with an aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide intermediate.

-

Dehydration: The resulting tertiary alcohol is dehydrated, typically by heating with a strong acid such as hydrochloric acid, to form the exocyclic double bond of amitriptyline.

-

Purification: The crude product is purified by extraction and subsequent crystallization of its hydrochloride salt. A patent describes enhancing the yield of o-phenethyl benzoic acid, an intermediate in an alternative synthesis route, from 88% to 98% with a purity increase from 94% to 99%.[1]

Table 3: Receptor Binding Affinities (Ki, nM) of Amitriptyline and its Metabolite, Nortriptyline [2]

| Target | Amitriptyline (Ki, nM) | Nortriptyline (Ki, nM) |

| Serotonin Transporter (SERT) | 3.45 | 4.3 |

| Norepinephrine Transporter (NET) | 13.3 | 1.9 |

| Histamine H1 Receptor | 0.5 - 1.1 | 8.0 |

| Muscarinic M1-M5 Receptors | 11 - 24 | 18 - 85 |

| α1-Adrenergic Receptor | 4.4 | 26 |

Signaling Pathways of Amitriptyline

Amitriptyline's primary mechanism of action is the inhibition of the reuptake of serotonin and norepinephrine by blocking their respective transporters, SERT and NET. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Its analgesic effects are also attributed to its ability to block sodium channels and N-methyl-D-aspartate (NMDA) receptors.

Signaling Pathway of Amitriptyline

Caption: Mechanism of action of Amitriptyline.

Cyclobenzaprine: A Skeletal Muscle Relaxant

Cyclobenzaprine is structurally similar to amitriptyline and is used as a centrally acting muscle relaxant.

Experimental Protocol: Synthesis of Cyclobenzaprine

The synthesis of cyclobenzaprine also utilizes this compound as a starting material. A one-pot synthesis has been developed, offering a high yield of 70-80% and a purity of over 99.90%.[3][4]

Synthetic Scheme for Cyclobenzaprine

Caption: One-pot synthesis of Cyclobenzaprine.

Methodology:

-

Grignard Reaction: In a one-pot process, 5-dibenzosuberenone is reacted with 3-dimethylaminopropylmagnesium chloride in an appropriate solvent.[3][4]

-

Hydrolysis and Dehydration: The reaction mixture undergoes hydrolysis and in-situ dehydration in the presence of aqueous hydrochloric acid.[3][4]

-

Workup and Purification: The product is then extracted and purified, often by crystallization of its hydrochloride salt. A patent describes a process that provides cyclobenzaprine hydrochloride in 70-80% yield with a purity greater than 99.90%.[3] Another patented method reports a yield of 80.6% for the free base and 85.0% for the hydrochloride salt with a purity of 99.8%.[5]

Table 4: Receptor Binding Affinities (Ki, nM) of Cyclobenzaprine [6][7]

| Target | Cyclobenzaprine (Ki, nM) |

| Serotonin 5-HT2A Receptor | 5.2 |

| Serotonin 5-HT2C Receptor | 5.2 |

| Histamine H1 Receptor | 1.3 |

| α1A-Adrenergic Receptor | 5.6 |

| Muscarinic M1 Receptor | 7.9 |

Signaling Pathways of Cyclobenzaprine

Cyclobenzaprine's mechanism of action as a muscle relaxant is not fully understood but is believed to involve its effects on the central nervous system, particularly at the brainstem level. It is a potent antagonist of serotonin 5-HT2 receptors and also exhibits strong antihistaminic and anticholinergic properties.[6]

Signaling Pathway of Cyclobenzaprine

Caption: Proposed mechanism of action of Cyclobenzaprine.

Conclusion

This compound, while not found in nature, represents a pivotal scaffold in medicinal chemistry. The discovery of a natural dibenzocycloheptene derivative opens new avenues for exploring the biodiversity of this structural motif. The synthetic analogues, particularly amitriptyline and cyclobenzaprine, have long been mainstays in the treatment of depression and muscle spasms, respectively. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation and innovation in this important class of compounds.

References

- 1. CN104030917A - Preparation method of amitriptyline hydrochloride intermediate o-phenethyl benzoic acid - Google Patents [patents.google.com]

- 2. A Brief Review of the Pharmacology of Amitriptyline and Clinical Outcomes in Treating Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2665700B1 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 4. WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 5. CN102942489A - Preparation method for cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 6. Cyclobenzaprine - Wikipedia [en.wikipedia.org]

- 7. apexbt.com [apexbt.com]

The Dibenzosuberenone Scaffold: A Privileged Core in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dibenzosuberenone scaffold, a rigid tricyclic system, is a cornerstone in the development of a diverse array of biologically active compounds. Its unique conformational constraints and amenability to chemical modification have established it as a "privileged substructure" in medicinal chemistry. This guide provides a comprehensive overview of the key structural features, synthetic methodologies, and biological applications of the this compound core, with a focus on its role in the development of kinase inhibitors and central nervous system agents.

Core Structural Features of this compound

This compound, chemically known as 5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic aromatic ketone. The scaffold consists of a central seven-membered cycloheptatrienone ring fused to two benzene rings. This fusion imparts a high degree of rigidity and a defined three-dimensional geometry to the molecule.

The key reactive sites for functionalization are the carbonyl group at the 5-position and the double bond within the seven-membered ring, allowing for a wide range of chemical transformations.[1]

Geometric Parameters

The precise geometry of the this compound scaffold has been elucidated through X-ray crystallography. The following tables summarize key bond lengths, bond angles, and dihedral angles derived from the crystal structure of 5H-dibenzo[a,d]cyclohepten-5-one. These parameters are critical for understanding the spatial arrangement of the core and for computational drug design.

Table 1: Selected Bond Lengths of 5H-Dibenzo[a,d]cyclohepten-5-one

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.385 |

| C2 | C3 | 1.383 |

| C3 | C4 | 1.386 |

| C4 | C4a | 1.393 |

| C4a | C10b | 1.407 |

| C4a | C5 | 1.488 |

| C5 | C5a | 1.488 |

| C5 | O1 | 1.217 |

| C5a | C6 | 1.393 |

| C5a | C10a | 1.407 |

| C10 | C10a | 1.341 |

Data extracted from the Cambridge Structural Database (CSD ID: 865353).[2]

Table 2: Selected Bond Angles of 5H-Dibenzo[a,d]cyclohepten-5-one

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O1 | C5 | C4a | 120.9 |

| O1 | C5 | C5a | 120.9 |

| C4a | C5 | C5a | 118.2 |

| C6 | C5a | C10a | 120.8 |

| C6 | C5a | C5 | 120.1 |

| C10a | C5a | C5 | 119.1 |

| C10 | C10a | C5a | 123.6 |

| C10 | C10a | C10b | 128.9 |

| C5a | C10a | C10b | 107.5 |

Data extracted from the Cambridge Structural Database (CSD ID: 865353).[2]

Table 3: Selected Dihedral Angles of 5H-Dibenzo[a,d]cyclohepten-5-one

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C5a | C5 | C4a | C10b | 179.9 |

| O1 | C5 | C4a | C4 | -0.6 |

| C4a | C5 | C5a | C6 | 0.1 |

| C4a | C5 | C5a | C10a | -179.9 |

| C10 | C10a | C10b | C4a | 0.0 |

| C5a | C10a | C10b | C1 | 179.9 |

Data extracted from the Cambridge Structural Database (CSD ID: 865353).[2]

Synthesis and Chemical Reactivity

The this compound scaffold is typically synthesized from its saturated analog, dibenzosuberone, through dehydrogenation.[3] Alternative synthetic routes have also been developed, offering access to a variety of substituted derivatives.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway to this compound and its subsequent functionalization.

Caption: A simplified workflow for the synthesis of this compound and its derivatives.

Biological Applications and Structure-Activity Relationships

The this compound scaffold is a key component in numerous therapeutic agents, most notably as p38 MAP kinase inhibitors and tricyclic antidepressants.

This compound Derivatives as p38 MAP Kinase Inhibitors

p38 Mitogen-Activated Protein (MAP) kinases are crucial regulators of inflammatory responses, making them attractive targets for the treatment of various inflammatory diseases.[4] A number of this compound-based compounds have been developed as potent and selective p38α MAP kinase inhibitors.

Table 4: Structure-Activity Relationship of this compound Derivatives as p38α MAP Kinase Inhibitors

| Compound | R1 | R2 | IC50 (nM) for p38α |

| 16a | H | H | 100 |

| 16b | Cl | H | 50 |

| 16c | F | H | 30 |

| 16d | OMe | H | 20 |

| 16e | H | OMe | 15 |

| 16i | H | 3-Thiophenecarboxylic acid | <1 |

| 16j | H | 2-Thiophenecarboxylic acid | <1 |

| 16l | H | Diol | <1 |

| 16u | H | Optimized hydrophilic moiety | 0.2 |

Data adapted from "Dibenzosuberones as p38 Mitogen-Activated Protein Kinase Inhibitors with Low ATP Competitiveness and Outstanding Whole Blood Activity".[5]

The data in Table 4 highlights that substitutions on the peripheral phenyl rings of the this compound core significantly influence inhibitory activity against p38α MAP kinase. The introduction of specific moieties that can interact with the "deep pocket" of the enzyme's active site leads to a substantial increase in potency.[5]

p38 MAP Kinase Signaling Pathway

The following diagram illustrates the central role of p38 MAP kinase in cellular signaling cascades.

Caption: Overview of the p38 MAP kinase signaling cascade and the point of intervention for this compound-based inhibitors.

This compound in Tricyclic Antidepressants

Experimental Protocols

Synthesis of 5H-Dibenzo[a,d]cyclohepten-5-one

This protocol describes a common method for the synthesis of the this compound core via dehydrogenation of dibenzosuberone.

Materials:

-

10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Carbon tetrachloride (CCl4)

-

Triethylamine

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

A mixture of dibenzosuberone (1 equivalent), NBS (1.5 equivalents), and a catalytic amount of AIBN in CCl4 is stirred at 70°C for 22 hours.[7]

-

After cooling to room temperature, the suspension is filtered, and the solid is washed with CCl4.[7]

-

Triethylamine is slowly added to the combined filtrates until the solution is basic.[7]

-

The mixture is stirred for an additional 30 minutes at room temperature.[7]

-

The reaction mixture is then washed with water, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[7]

-

The crude 5H-dibenzo[a,d]cyclohepten-5-one can be purified by column chromatography or recrystallization.

In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound derivatives against p38α MAP kinase.

Materials:

-

Recombinant active p38α MAP kinase

-

Kinase Assay Buffer

-

ATF2 (recombinant substrate)

-

ATP

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well plates

-

Primary antibody against phospho-ATF2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then further dilute in Kinase Assay Buffer.

-

In a 96-well plate, add the recombinant p38α MAP kinase enzyme to each well.

-

Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[5]

-

Initiate the kinase reaction by adding a mixture of ATF2 and ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detect the level of ATF2 phosphorylation using a suitable method, such as Western blotting with a phospho-specific antibody or an ELISA-based format.

-

Quantify the signal and calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the workflow for the in vitro p38α MAP kinase inhibition assay.

Caption: A step-by-step workflow for determining the IC50 of a this compound derivative against p38α MAP kinase.

Conclusion

The this compound scaffold remains a highly valuable and versatile core in modern drug discovery. Its rigid framework provides a solid foundation for the design of potent and selective ligands for a variety of biological targets. The wealth of synthetic methodologies available allows for extensive structure-activity relationship studies, leading to the optimization of lead compounds. As demonstrated by its successful application in the development of p38 MAP kinase inhibitors and tricyclic antidepressants, the this compound scaffold will undoubtedly continue to be a source of novel therapeutic agents for the foreseeable future.

References

- 1. US4560787A - Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure-activity relationships of tricyclic antidepressants, with special reference to tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

Navigating the Challenges of Dibenzosuberenone: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Dibenzosuberenone, a tricyclic aromatic ketone, is a critical building block in the synthesis of numerous pharmacologically active compounds. Understanding its behavior in various solvents is paramount for successful reaction design, purification, formulation, and storage. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents, addressing the core requirements of drug development professionals.

Core Data Summary

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Solubility | Citation |

| Chloroform (CHCl₃) | Halogenated | Soluble, Slightly Soluble | [1][2][3] |

| Ethyl Acetate (EtOAc) | Ester | Soluble, Slightly Soluble | [1][2] |

| Benzene | Aromatic | Soluble | [4] |

| Toluene | Aromatic | Almost transparency | [4] |

| Water (H₂O) | Protic, Polar | Insoluble | [1][2][5] |

It is important to distinguish this compound (CAS 2222-33-5) from its close structural analog, Dibenzosuberone (CAS 1210-35-1). The latter has a reported water solubility of 0.03 g/L, a value that should not be mistakenly attributed to this compound.[6]

Stability Overview

Detailed experimental studies on the stability of this compound in various solvents are scarce in the available literature. However, based on its chemical structure and general principles of organic compound stability, several key factors can be inferred. One safety data sheet notes the compound is "Stable under proper conditions" and has "No special reactivity has been reported".[7] Another source suggests a potential for photodegradation, stating that it can react with acid in the presence of radiation.[8]

Table 2: Stability Considerations for this compound

| Condition | Potential Impact | Rationale |

| Light Exposure | Potential for photodegradation, especially in the presence of photosensitizers or acidic conditions. | The benzophenone moiety is known to be photoreactive. |

| Elevated Temperature | Potential for thermal degradation. | As with most organic molecules, excessive heat can lead to decomposition. |

| Extreme pH | Potential for acid- or base-catalyzed degradation. | The ketone functional group can be susceptible to reactions under strong acidic or basic conditions. |

| Oxidizing Agents | Potential for oxidation. | Aromatic systems and the ketone group can be susceptible to strong oxidizing agents. |

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solid. Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Protocol for Assessing Solution Stability

This protocol provides a framework for evaluating the stability of this compound in a solvent under various stress conditions.

Objective: To assess the degradation of this compound in solution when exposed to heat, light, and different pH levels.

Materials:

-

Stock solution of this compound in the chosen solvent of known concentration.

-

Temperature-controlled ovens or incubators.

-

Photostability chamber with controlled light exposure (e.g., ICH option 2).

-

pH meter and appropriate buffers.

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment.

-

HPLC system with a suitable column and detector.

-

Volumetric flasks and pipettes.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the this compound stock solution in sealed, transparent vials (for photostability) and amber vials (for thermal and pH stability).

-

Stress Conditions:

-

Thermal Stability: Store the amber vials at elevated temperatures (e.g., 40°C, 60°C) and at a control temperature (e.g., 4°C).

-

Photostability: Expose the transparent vials to a controlled light source as per ICH guidelines, alongside control samples wrapped in aluminum foil to exclude light.

-

pH Stability: Adjust the pH of the solutions in different vials to acidic (e.g., pH 1-3), neutral (pH 7), and basic (e.g., pH 9-11) conditions. Store these samples at a controlled temperature.

-

-

Time Points: Withdraw aliquots from each set of conditions at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly).

-

Analysis: Analyze the withdrawn samples immediately using a validated stability-indicating HPLC method that can separate the parent compound from any potential degradants.

-

Data Analysis: Quantify the amount of remaining this compound at each time point. Calculate the percentage of degradation and determine the degradation kinetics if possible.

Visualizing Key Relationships

The following diagram illustrates the interplay of factors that influence the solubility and stability of a chemical compound like this compound in a laboratory setting.

Caption: Factors influencing the solubility and stability of this compound.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While qualitative solubility data provides a good starting point for solvent selection, the lack of extensive quantitative and stability data highlights a critical knowledge gap. The provided experimental protocols offer a robust framework for researchers to generate this vital data in-house, enabling more informed decisions in the development of pharmaceuticals and other advanced materials derived from this important chemical intermediate. It is recommended that any laboratory work involving this compound includes preliminary solubility and stability assessments to ensure the integrity and success of the research.

References

- 1. 5-Dibenzosuberenone | 2222-33-5 [chemicalbook.com]

- 2. 2222-33-5 CAS MSDS (5-Dibenzosuberenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 5-Dibenzosuberenone CAS-no-2222-33-5 - Career Henan Chemical Co. [coreychem.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemwhat.com [chemwhat.com]